
2-Methyl-2-propane-D9-thiol
Descripción general
Descripción
2-Methyl-2-propane-D9-thiol, also known as tert-Butanethiol or tert-Butylmercaptan, is a compound with the formula (CD3)3CSH . It has a molecular weight of 99.24 g/mol . The compound is enriched with 99 atom % D .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (CD3)3CSH . The compound has a molecular weight of 99.24 g/mol .Chemical Reactions Analysis
This compound undergoes ring-opening nucleophilic reactions with 3-isothiazolones . The reaction kinetics studies suggested the reaction was second order in thiol and third order overall .Physical and Chemical Properties Analysis
This compound has a molecular weight of 99.24 g/mol . It is slightly soluble in water, very soluble in alcohol, and very soluble in diethyl ether . The compound has a vapor density of 3.1 (vs air), a vapor pressure of 303.5 mmHg at 37.7 °C, and a refractive index n20/D of 1.423 (lit.) . Its boiling point is 62-65 °C (lit.), and its melting point is -0.5 °C (lit.) .Aplicaciones Científicas De Investigación
Sensor Development and Metal Ion Detection
2-Methyl-2-propane-thiol is utilized in sensor technology. A study by Hewage and Anslyn (2009) describes the design of a sensor array using squaraine dye (SQ) in combination with thiols, including propane thiol, for the differentiation of metal ions and thiols. This method allows for the pattern-based discrimination of various metal ions, demonstrating the utility of thiols like 2-methyl-2-propane-thiol in sensor development and analytical chemistry (Hewage & Anslyn, 2009).
Organic Chemistry and Catalysis
In organic chemistry, thiols including 2-methyl-2-propane-thiol are used in reactions involving conjugated enynes. Xiao, Vasapollo, and Alper (1999) reported the use of thiols in thiocarbonylation reactions, demonstrating the regioselective addition of phenylthiocarbonyl groups to conjugated enynes, a reaction of significance in the synthesis of organic compounds (Xiao, Vasapollo, & Alper, 1999).
Surface Chemistry Studies
2-Methyl-2-propane-thiol has been studied in the context of surface chemistry, especially on metal surfaces. Wiegand, Uvdal, and Friend (1992) explored the reactions of 2-methyl-2-propanethiol on Mo(110) surfaces, shedding light on the interaction of thiols with metal surfaces, which is critical in understanding catalytic and surface phenomena (Wiegand, Uvdal, & Friend, 1992).
Isotope Labeled Compound Synthesis
The synthesis of isotope-labeled compounds like 2-Methyl-2-propane-D9-thiol is an important area of research. Sassi et al. (1999) described the synthesis of deuterium-labeled isobutane, which is closely related to 2-methyl-2-propane-thiol, demonstrating methods for producing isotopically labeled compounds for use in various scientific investigations (Sassi et al., 1999).
Safety and Hazards
2-Methyl-2-propane-D9-thiol is classified as a highly flammable liquid and vapor. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-2-propane-D9-thiol The thiol group (-sh) in this compound makes it a strong reducing agent and reactive towards metals, halogens, and oxidizing agents .
Mode of Action
The mode of action of This compound is primarily through its thiol group, which is highly reactive. This reactivity allows it to interact with various targets, including metals, halogens, and oxidizing agents
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXCDAVJEZZYLT-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


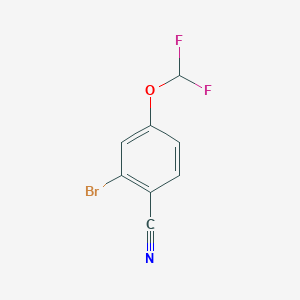
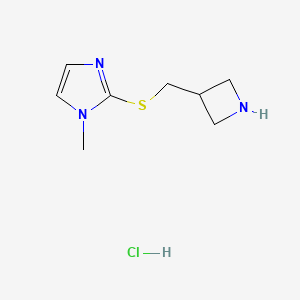


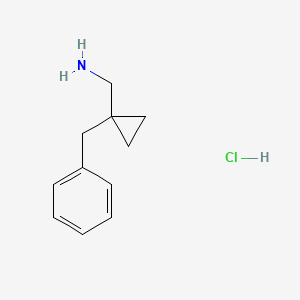

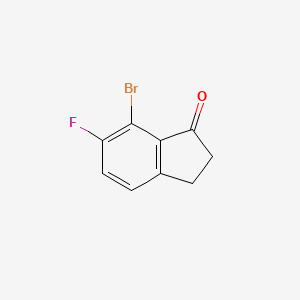

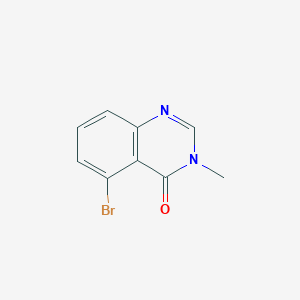


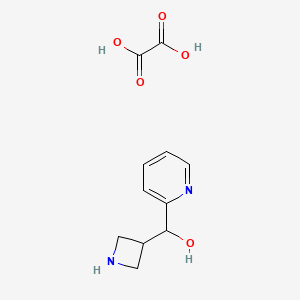
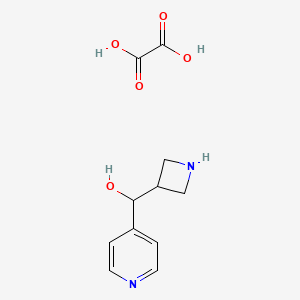
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)
